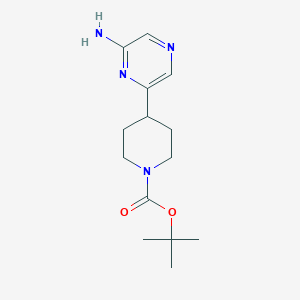
tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an aminopyrazine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-aminopyrazin-2-yl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions involving this compound often occur at the aminopyrazine moiety.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor-ligand interactions .
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
tert-Butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
tert-Butyl 4-amino-1-piperidinecarboxylate: Lacks the aminopyrazine moiety, making it less versatile in certain chemical reactions.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group, which alters its chemical reactivity and biological activity.
Uniqueness: tert-Butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate is unique due to the presence of the aminopyrazine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 4-(6-aminopyrazin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-9-12(15)17-11/h8-10H,4-7H2,1-3H3,(H2,15,17) |
InChI Key |
VLYSRTNLQMRBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















